Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate
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Overview
Description
Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate is an organic compound with a complex structure that includes a piperidine ring, a methylphenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate typically involves the reaction of 3-methylbenzaldehyde with piperidin-2-one under specific conditions to form the intermediate product. This intermediate is then reacted with methyl chloroacetate in the presence of a base to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various esters or amides.
Scientific Research Applications
Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methylphenylsulfonamido)acetate
- 2-Phenyl-1,3-oxazol-5(4H)-ones
Uniqueness
Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and an ester group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Biological Activity
Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate (CAS Number: 647009-30-1) is a synthetic organic compound that belongs to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring and a ketone functionality, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H19NO3, with a molecular weight of 273.32 g/mol. The structure features a piperidine ring that enhances its interaction with biological targets.
Pharmacological Properties
Research indicates that compounds similar to this compound may exhibit various pharmacological activities, including:
- Antidepressant Effects : Piperidine derivatives are known for their potential antidepressant properties. The specific interactions of this compound with neurotransmitter systems may contribute to mood regulation.
- Analgesic Activity : Similar compounds have shown promise in pain relief, suggesting potential analgesic effects for this derivative.
- Antitumor Activity : Preliminary studies indicate that derivatives of piperidine may possess cytotoxic effects against cancer cell lines.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Binding : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Cytotoxicity Studies : A study demonstrated that piperidine derivatives exhibited varying degrees of cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds with structural similarities showed enhanced selectivity indices, indicating their potential as anticancer agents .
- Neuropharmacological Assessments : Research on related piperidine compounds has revealed their ability to modulate serotonin and dopamine receptors, which are critical in treating mood disorders .
Data Summary
Property | Value |
---|---|
Molecular Formula | C15H19NO3 |
Molecular Weight | 273.32 g/mol |
CAS Number | 647009-30-1 |
Potential Activities | Antidepressant, Analgesic, Antitumor |
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate |
InChI |
InChI=1S/C15H19NO3/c1-11-4-3-5-12(8-11)13-6-7-16(14(17)9-13)10-15(18)19-2/h3-5,8,13H,6-7,9-10H2,1-2H3 |
InChI Key |
VJSRFOPLYLZHGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCN(C(=O)C2)CC(=O)OC |
Origin of Product |
United States |
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